molecular formula C13H18BrNO2S B8370133 2-Bromo-4,5,7,8-tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid tert-butyl ester CAS No. 873016-32-1

2-Bromo-4,5,7,8-tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid tert-butyl ester

Cat. No. B8370133
CAS No.: 873016-32-1
M. Wt: 332.26 g/mol
InChI Key: FIDYYRPHJWTYNB-UHFFFAOYSA-N
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Patent
US07718647B2

Procedure details

The product of step f) (10 mg, 0.039 mmol) dissolved in a 50:50 mixture of chloroform/acetic acid (1 ml) was treated with N-bromosuccinimide (7 mg, 0.041 mmol). The reaction mixture was stirred for 30 minutes at ambient temperature. The reaction mixture was poured into water (5 ml) and extracted with CHCl3 (3×5 ml). The combined organic phases were washed with 10% KOH solution (5 ml), brine (5 ml), dried (MgSO4), and concentrated to give the crude product as an oil. Purification by HPLC gave the subtitle compound as an oil. MS: ESI (positive): 332, 334 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloroform acetic acid
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
7 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][C:12]2[CH:15]=[CH:16][S:17][C:11]=2[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:18]N1C(=O)CCC1=O.O>C(Cl)(Cl)Cl.C(O)(=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][C:12]2[CH:15]=[C:16]([Br:18])[S:17][C:11]=2[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CS2
Name
chloroform acetic acid
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)(=O)O
Step Two
Name
Quantity
7 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×5 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with 10% KOH solution (5 ml), brine (5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as an oil
CUSTOM
Type
CUSTOM
Details
Purification by HPLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=C(S2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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